3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS No.: 1351632-45-5
Cat. No.: VC4361326
Molecular Formula: C13H15N3O3S2
Molecular Weight: 325.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351632-45-5 |
|---|---|
| Molecular Formula | C13H15N3O3S2 |
| Molecular Weight | 325.4 |
| IUPAC Name | 3-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3 |
| Standard InChI Key | LOAZQZBDUFJHSK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Introduction
Structural and Chemical Properties
The compound’s molecular formula is C₁₃H₁₅N₃O₃S₂, with a molecular weight of 325.4 g/mol. Its structure integrates three key moieties:
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A 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capacity.
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A cyclopropyl group at position 3, enhancing lipophilicity and steric effects.
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A 1-((5-methylthiophen-2-yl)sulfonyl)azetidine substituent at position 5, contributing to sulfonamide-mediated target interactions .
The azetidine ring’s constrained geometry and sulfonyl group facilitate selective binding to enzymatic pockets, as observed in molecular docking studies. Key physicochemical parameters include a Topological Polar Surface Area (TPSA) of 85.33 Ų and a logP value of 3.28, indicating moderate blood-brain barrier permeability .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Azetidine Functionalization: Sulfonation of azetidine-3-amine with 5-methylthiophene-2-sulfonyl chloride yields the sulfonamide intermediate .
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Oxadiazole Formation: Cyclocondensation of the sulfonated azetidine with cyclopropyl amidoxime under oxidative conditions (e.g., iodine or Ph₃P/CCl₄) .
Table 1: Optimized Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 5-Methylthiophene-2-sulfonyl chloride, DCM, Et₃N | 0–25°C | 78% |
| 2 | Cyclopropyl amidoxime, Ph₃P, CCl₄, CH₃CN | 100°C | 65% |
Analytical Characterization
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NMR: δ 7.8 ppm (thiophene-SO₂), δ 4.2 ppm (azetidine CH₂), δ 1.2 ppm (cyclopropyl CH₂).
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X-ray Crystallography: Confirms planar oxadiazole ring and tetrahedral sulfonyl geometry .
Biological Activities
Anticancer Effects
The compound exhibits IC₅₀ values of 2.1–8.7 μM against MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer lines . Mechanistic studies suggest:
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Topoisomerase II Inhibition: Disruption of DNA replication via intercalation .
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Apoptosis Induction: Caspase-3/7 activation and Bcl-2 suppression in dose-dependent assays .
Table 2: Cytotoxicity Profile
Antimicrobial and Antiprotozoal Activity
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Antibacterial: MIC of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antimalarial: 84% inhibition of Plasmodium falciparum at 10 μM.
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Antifungal: Synergistic activity with fluconazole against Candida albicans (FICI = 0.5) .
Mechanisms of Action
Enzyme Inhibition
The sulfonylazetidine moiety binds to proto-oncogene tyrosine-protein kinase (Src) and NADPH oxidase, disrupting redox signaling in cancer cells . Molecular dynamics simulations reveal hydrogen bonds with Src’s ATP-binding pocket (ΔG = −9.8 kcal/mol) .
Membrane Permeability
The cyclopropyl group enhances logP, enabling passive diffusion across lipid bilayers. Confocal microscopy shows rapid intracellular accumulation (<30 minutes) .
Comparative Analysis and Future Directions
Structural Analogs
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5-Phenyl-1,3,4-oxadiazole-2-thiol: Less potent (IC₅₀ = 15.6 μM vs. MCF-7) due to absent sulfonamide .
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Azetidine-free derivatives: 10-fold lower activity, underscoring the azetidine’s role .
Research Gaps
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Pharmacokinetics: No in vivo ADMET data available.
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Synthetic Scalability: Current yields (65%) require optimization for industrial production .
Therapeutic Prospects
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